molecular formula C6H8OS B172730 1-(Thiophen-3-yl)ethanol CAS No. 14861-60-0

1-(Thiophen-3-yl)ethanol

Cat. No. B172730
CAS RN: 14861-60-0
M. Wt: 128.19 g/mol
InChI Key: AJKKZEHIYREOFF-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)ethanol is a chemical compound with the molecular formula C6H8OS . It is used as an intermediate in the synthesis of drugs that contain a thiophene structure, such as thiophene ethylamine, thiochlorpyridine, and clopidogrel .


Synthesis Analysis

The synthesis of 1-(Thiophen-3-yl)ethanol can be achieved through a process involving metal sodium. The optimal conditions for this process include a molar ratio of thiophene to metal sodium of 1.6:1, a molar ratio of ethylene oxide to metal sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes . Another method involves the addition of a halogenated hydrocarbon solvent and ethylene glycol into a reaction kettle, followed by a series of reactions .


Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)ethanol contains a total of 16 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Chemical Reactions Analysis

Thiophene-based analogs, including 1-(Thiophen-3-yl)ethanol, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

1-(Thiophen-3-yl)ethanol is a clear colorless to yellowish-brown liquid . It has a molecular weight of 128.19 and a density of 1.144g/mL at 25°C . It has a boiling point of 110-111°C at 14mm Hg and a flash point of 199°F . It is sparingly soluble in water (0.059 g/L at 25°C) .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Synthesis of Various Ether and Ester Derivatives

3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene, 3- [2- ((triphenylmethyl)oxy)ethyl]thiophene, 3- [2- ((trimethylsilyl)oxy)ethyl]thiophene, 3- [2- ((dimethyl-tert-butylsilyl)oxy)ethyl]thiophene, 3- (2-acetoxyethyl)thiophene and 3- (2- (benzoyloxy)ethyl)thiophene .

pH-Responsive Near-IR Emitting Conjugated Polymer Nanoparticles

“1-(Thiophen-3-yl)ethanol”, also known as 3-Thiopheneethanol, is used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery .

Respiratory Syncytial Virus RNA Polymerase Inhibitors

3-Thiopheneethanol is also used as a reagent in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors .

Preparation of Oligothiophene Isothiocyanates and Biologically Active Compounds

2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers . It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

Nonsteroidal Anti-Inflammatory Drug

Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Voltage-Gated Sodium Channel Blocker

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis of Aminothiophene Derivatives

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .

Synthesis of Thiophene Derivatives

The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is used in the synthesis of thiophene derivatives .

Future Directions

Thiophene-based compounds, including 1-(Thiophen-3-yl)ethanol, have shown significant potential in various fields, including medicinal chemistry and material science . Future research may focus on exploring their potential applications further and developing more efficient synthesis methods .

properties

IUPAC Name

1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKKZEHIYREOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Zhou, G Xu, Y Ni - ACS Catalysis, 2020 - ACS Publications
Biocatalyzed asymmetric reduction of ketones is one of the most cost-effective and environmentally friendly approaches for preparing chiral alcohols. However, few natural ketone …
Number of citations: 33 pubs.acs.org
HY Xiao, DR Wu, MF Malley… - Journal of medicinal …, 2010 - ACS Publications
The first stereoselective synthesis of the hexahydroimidazo[1,5b]isoquinoline (HHII) scaffold as a surrogate for the steroidal AB ring system is described. The structure−activity …
Number of citations: 31 pubs.acs.org
S Ganesamoorthy, P Jerome, K Shanmugasundaram… - RSC Advances, 2014 - pubs.rsc.org
[Ru(acac)2(CH3CN)2] was synthesized from [Ru(acac)3] by refluxing it with zinc powder in ethanol–acetonitrile mixture. The prepared catalyst was characterized by FT-IR, 1H and 13C …
Number of citations: 19 pubs.rsc.org
V Stepanenko, M De Jesús, W Correa… - Tetrahedron …, 2009 - Elsevier
Prochiral heteroaryl ketones containing furan, thiophene, chroman, and thiochroman moieties were successfully reduced in the presence of 1–10mol% of spiroaminoborate ester 1 with …
Number of citations: 43 www.sciencedirect.com
HW Lee - 2018 - theses.lib.polyu.edu.hk
In view of depletion of fossil fuel sources, it is in urgency to explore and develop renewable energy for substitution. In the past decade vast efforts have been devoted to the exploration …
Number of citations: 2 theses.lib.polyu.edu.hk
R Zhong, Z Wei, W Zhang, S Liu, Q Liu - Chem, 2019 - cell.com
Homogeneous catalytic hydrogenation of carbonyl groups is a synthetically useful and widely applied organic transformation. Sustainable chemistry goals require replacing …
Number of citations: 41 www.cell.com
T MIZUNO - nagoya.repo.nii.ac.jp
Enzymes in nature are excellent catalysts that control substrate specificity and stereoselectivity in specific organic reactions. 1 Many enzymes are made of proteins and have high …
Number of citations: 2 nagoya.repo.nii.ac.jp

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